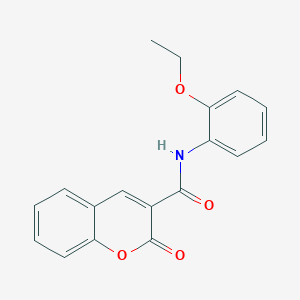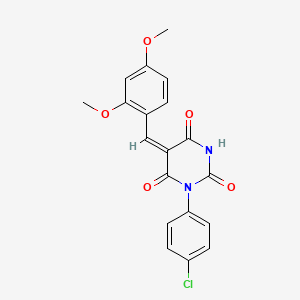![molecular formula C16H11Cl2N7O3 B11692773 N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)
N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N’-[(E)-(2,4-dichloro-5-nitrophényl)méthylidène]-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide est un composé organique complexe reconnu pour ses diverses applications dans la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un groupe dichloronitrophényl et une partie tétrazolyl-acétohydrazide. Il est souvent utilisé dans les domaines de la chimie, de la biologie et de la médecine en raison de ses activités biologiques potentielles et de sa réactivité chimique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N’-[(E)-(2,4-dichloro-5-nitrophényl)méthylidène]-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide implique généralement la condensation de la 2,4-dichloro-5-nitrobenzaldéhyde avec la 2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide. La réaction est effectuée en présence d’un solvant approprié, tel que l’éthanol ou le méthanol, sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l’approche générale implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin d’obtenir des rendements et une pureté plus élevés. La production industrielle peut également impliquer l’utilisation de réacteurs à flux continu pour améliorer l’efficacité et la scalabilité .
Analyse Des Réactions Chimiques
Types de réactions
La N’-[(E)-(2,4-dichloro-5-nitrophényl)méthylidène]-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, conduisant à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino, ce qui donne différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrogène gazeux (H₂) en présence d’un catalyseur sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en milieu basique ou acide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés nitroso ou nitro, tandis que la réduction peut produire des dérivés amino. Les réactions de substitution aboutissent à divers dérivés phényliques substitués .
Applications de recherche scientifique
La N’-[(E)-(2,4-dichloro-5-nitrophényl)méthylidène]-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Applications De Recherche Scientifique
N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la N’-[(E)-(2,4-dichloro-5-nitrophényl)méthylidène]-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité ou modifiant leur fonction. Cette interaction peut entraîner divers effets biologiques, tels qu’une activité antimicrobienne ou anticancéreuse. Les voies exactes et les cibles moléculaires impliquées dépendent de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(4-nitrophényl)méthylidène]-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide
- N’-[(E)-(4-diméthylaminophényl)méthylidène]-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide
- N’-[(E)-(4-méthoxyphényl)méthylidène]-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide
Unicité
La N’-[(E)-(2,4-dichloro-5-nitrophényl)méthylidène]-2-(5-phényl-2H-tétrazol-2-yl)acétohydrazide est unique en raison de la présence de groupes dichloro et nitro sur le cycle phényl, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. Ces groupes fonctionnels rendent le composé plus polyvalent dans diverses réactions chimiques et renforcent son potentiel pour des applications scientifiques diverses .
Propriétés
Formule moléculaire |
C16H11Cl2N7O3 |
|---|---|
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N7O3/c17-12-7-13(18)14(25(27)28)6-11(12)8-19-20-15(26)9-24-22-16(21-23-24)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,26)/b19-8+ |
Clé InChI |
CMDAWLVABFBMMO-UFWORHAWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)

![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)

